2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid
Description
Properties
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-7(14(18)19)15-13-12-11(16-8(2)17-13)9-5-3-4-6-10(9)20-12/h3-7H,1-2H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVUSUNIFRXFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC(C)C(=O)O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid are currently unknown
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many drugs, it likely interacts with its targets to modulate their activity, leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects will become clearer once the compound’s targets and mode of action are identified.
Biological Activity
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 844455-03-4 |
| Molecular Formula | C15H15N3O3 |
| Molecular Weight | 283.28 g/mol |
| Purity | ≥ 97% |
Antiproliferative Effects
Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the synthesis of related benzofuro[3,2-d]pyrimidine derivatives and their evaluation against leukemia cells, showing promising results in inhibiting cell growth and proliferation .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzofuro and pyrimidine moieties may interact with specific biological targets, potentially influencing pathways involved in cell cycle regulation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzofuro and pyrimidine structures can significantly impact their efficacy. For instance, variations in substituents on the aromatic rings have been shown to enhance or diminish antiproliferative properties .
Case Studies
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their antiproliferative effects on HL60 leukemia cells. The introduction of methyl groups at specific positions on the flavone backbone was found to affect activity levels, indicating that structural modifications can lead to enhanced therapeutic potential .
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that compounds similar to this compound may exhibit reduced tumor growth rates when administered at specific dosages .
Comparison with Similar Compounds
Table 1: Structural Features of Propanoic Acid Derivatives
Key Observations :
- Unlike Fluazifop (a herbicide), the target lacks electron-withdrawing groups (e.g., CF₃), which may shift its application toward pharmaceuticals rather than agriculture .
- The aminopropanoic acid side chain, shared with ’s compound, suggests possible chelation or hydrogen-bonding capabilities critical for enzyme inhibition .
Pharmacological and Bioactivity Comparison
Table 2: Bioactivity and Physicochemical Properties
Analysis :
- The target compound’s predicted lower LogP (1.8 vs. 3.2–3.5) indicates better aqueous solubility than Fluazifop or ’s compound, favoring oral bioavailability.
- ’s compound demonstrates high basolateral bioaccessibility (514.3%), suggesting that aminopropanoic acid derivatives may exhibit favorable membrane permeability, a trait likely shared by the target compound .
Q & A
How can synthetic routes for 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid be designed to optimize yield and purity?
Methodological Answer:
Synthetic routes often involve multi-step reactions, starting with the formation of the benzofuropyrimidine core followed by amino acid coupling. For example:
- Core Synthesis : Benzofuran intermediates (e.g., 2-methylbenzofuran derivatives) can be fused with pyrimidine rings via cyclization reactions under acidic or catalytic conditions. Evidence from substituted benzimidazole syntheses suggests using thiourea or amidine derivatives for pyrimidine ring closure .
- Amino Acid Coupling : The propanoic acid moiety can be introduced via nucleophilic substitution or peptide coupling reagents (e.g., EDC/HOBt). In analogous compounds, such as fluazifop (a phenoxypropanoic acid derivative), coupling reactions are optimized using anhydrous solvents and controlled temperature to minimize racemization .
- Purification : Chromatographic methods (HPLC, flash chromatography) and crystallization (e.g., using ethanol/water mixtures) are critical for isolating high-purity products. Impurity profiling, as outlined in pharmacopeial standards (e.g., EP guidelines), ensures compliance with analytical thresholds .
What advanced spectroscopic and computational methods are recommended for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can resolve the benzofuropyrimidine scaffold and propanoic acid substituents. For example, coupling constants in pyrimidine protons (~8.0–8.5 ppm) and benzofuran aromatic signals help confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₃N₃O₃: 278.0932).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns. Similar pyrimidine derivatives (e.g., methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate) have been structurally validated via single-crystal diffraction .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict NMR shifts and optimize geometries, cross-referenced with experimental data .
How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays : Use validated models (e.g., enzyme inhibition assays with positive controls) to minimize variability. For instance, inconsistencies in IC₅₀ values may arise from differences in cell lines or assay conditions .
- Metabolic Stability Studies : Evaluate compound stability in physiological buffers (e.g., pH 7.4 PBS) to identify degradation products that could affect activity .
- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Contradictory results in β-amino acid derivatives were resolved by normalizing against reference compounds like ibuprofen impurities .
What computational strategies can accelerate reaction optimization for this compound’s synthesis?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., via GRRM or Gaussian) predict transition states and intermediates. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating reaction outcomes .
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst, temperature). For example, ML-guided optimization improved yields in pyrimidine carboxylate syntheses by 20–30% .
- Solvent Screening : COSMO-RS simulations identify solvents that enhance solubility and reaction rates, critical for coupling steps involving polar amino acids .
How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the benzofuran or pyrimidine positions. For fluazifop analogs, phenoxy group variations significantly altered herbicidal activity .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase map key interactions (e.g., hydrogen bonds with target enzymes). β-amino acid derivatives often require precise stereochemistry for bioactivity, as seen in tyrosine kinase inhibitors .
- In Silico Docking : AutoDock Vina or Glide predicts binding modes to targets (e.g., kinases or GPCRs). Docking studies on similar pyrimidine-carboxylic acids revealed critical π-π stacking interactions .
What methodologies are recommended for resolving chiral purity issues in the synthesis of this compound?
Methodological Answer:
- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers. For example, (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid was resolved with >99% ee using this method .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amination or cyclization steps. Evidence from β-amino acid syntheses shows ee values >90% with such catalysts .
- Circular Dichroism (CD) : Validate chiral integrity by comparing experimental CD spectra with computed spectra (e.g., using TD-DFT) .
Notes on Data Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
